molecular formula C24H26ClNO3S B2635942 Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate CAS No. 1030920-60-5

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B2635942
CAS No.: 1030920-60-5
M. Wt: 443.99
InChI Key: ATNOKZOSKNIADC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chlorobenzoyl group, a phenyl group, and a thia-azaspirodecane core. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a thia-azaspirodecane precursor.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thia-azaspirodecane core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorobenzoyl group or the phenyl group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorobenzoyl moiety.

Scientific Research Applications

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as stability and rigidity.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share similar spirocyclic cores but differ in their substituents and functional groups, which can lead to different chemical and biological properties. The unique combination of the chlorobenzoyl and phenyl groups in this compound imparts distinct characteristics that can be advantageous in specific applications.

Properties

IUPAC Name

ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO3S/c1-2-29-23(28)21-16-30-24(26(21)22(27)19-8-10-20(25)11-9-19)14-12-18(13-15-24)17-6-4-3-5-7-17/h3-11,18,21H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNOKZOSKNIADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2(N1C(=O)C3=CC=C(C=C3)Cl)CCC(CC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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